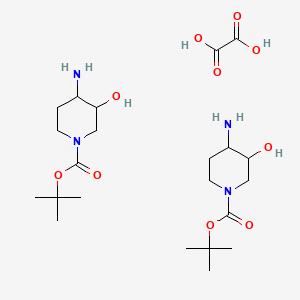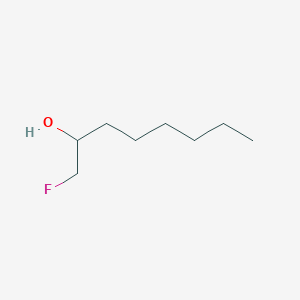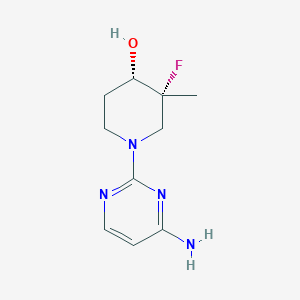
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are commonly used in medicinal chemistry due to their presence in many pharmacologically active compounds. This compound features a fluorine atom, a methyl group, and an aminopyrimidine moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aminopyrimidine Group: This step may involve nucleophilic substitution reactions where the aminopyrimidine moiety is introduced.
Final Functionalization: The final steps might include hydroxylation and methylation to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound might be used to study the effects of fluorine substitution on biological activity. It could serve as a model compound in structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom could enhance binding affinity or selectivity, while the aminopyrimidine group might interact with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-methyl-piperidin-4-ol: Lacks the fluorine atom, which might affect its biological activity.
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-piperidin-4-ol: Lacks the methyl group, which could influence its chemical properties.
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-one: Contains a ketone group instead of a hydroxyl group, potentially altering its reactivity.
Uniqueness
The presence of both the fluorine atom and the aminopyrimidine group in (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H15FN4O |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m0/s1 |
InChIキー |
VOQUXWJRSPKSKC-OIBJUYFYSA-N |
異性体SMILES |
C[C@]1(CN(CC[C@@H]1O)C2=NC=CC(=N2)N)F |
正規SMILES |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



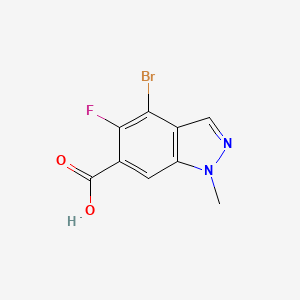
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)



![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
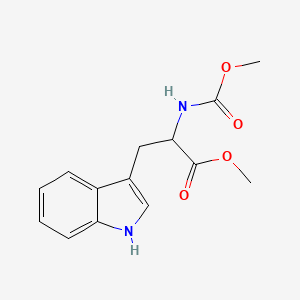
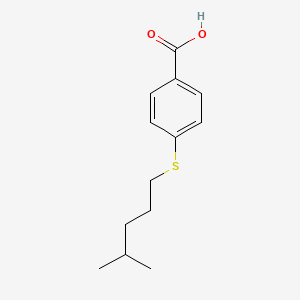
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
